molecular formula C16H12N4O2S B10759122 5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione

5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B10759122
M. Wt: 324.4 g/mol
InChI Key: QBVJMUOTMRYUKR-UHFFFAOYSA-N
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Description

5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione: , also known by its DrugBank accession number DB07058 , is a small molecule compound. Its chemical formula is C₁₆H₁₂N₄O₂S . Let’s break down its structure:

Chemical Reactions Analysis

Reactions:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can’t provide precise details.

Common Reagents and Conditions::

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be involved.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could play a role.

    Substitution: Substitution reactions might occur using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Major Products:: The major products formed during these reactions would depend on the specific conditions and reactants used.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological systems.

    Medicine: Investigations into its pharmacological properties and potential therapeutic uses.

    Industry: It could find applications in materials science or other industrial processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains elusive. it likely interacts with molecular targets, possibly involving pathways related to glycogen synthase kinase-3 beta .

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H12N4O2S/c1-21-12-5-3-11(4-6-12)20-9-17-13-7-2-10(8-14(13)20)15-18-19-16(23)22-15/h2-9H,1H3,(H,19,23)

InChI Key

QBVJMUOTMRYUKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=C(C=C3)C4=NNC(=S)O4

Origin of Product

United States

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